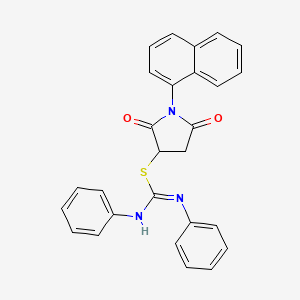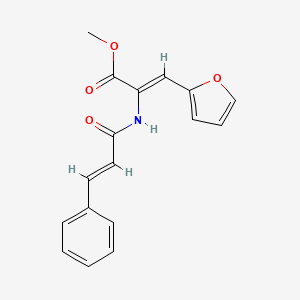![molecular formula C14H15N3O3 B5136457 5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136457.png)
5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMABN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anticancer, antiviral, and antibacterial activities. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions. In catalysis, this compound has been used as a catalyst for various organic reactions.
Mecanismo De Acción
The mechanism of action of 5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, this compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In materials science, this compound has been found to exhibit fluorescence in the presence of metal ions, making it a useful tool for metal ion detection. In catalysis, this compound has been found to be an effective catalyst for various organic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its versatility, as it can be used in a variety of applications. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, one limitation of this compound is its potential toxicity, as it has been found to be cytotoxic in some studies. Additionally, this compound may not be suitable for certain applications due to its specific chemical properties.
Direcciones Futuras
There are many potential future directions for 5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione research. One area of interest is the development of this compound-based anticancer drugs, as it has shown promising results in inducing apoptosis in cancer cells. Another area of interest is the development of this compound-based fluorescent probes for the detection of metal ions, as it has shown high sensitivity and selectivity in previous studies. Additionally, further research could be done to explore the potential use of this compound in catalysis and other applications.
Métodos De Síntesis
5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of piperidine. Both methods result in the formation of this compound as a yellow crystalline solid.
Propiedades
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16(2)10-6-4-9(5-7-10)8-11-12(18)15-14(20)17(3)13(11)19/h4-8H,1-3H3,(H,15,18,20)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUZHTMFTUBOPD-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94159-46-3 |
Source


|
| Record name | 5-((4-(Dimethylamino)phenyl)methylene)-1-methylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094159463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)

![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)
![1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5136410.png)
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5136421.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136427.png)
![(3,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B5136429.png)


![(3aS*,5S*,9aS*)-5-(2-methylphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5136467.png)

